molecular formula C11H13ClN2O2 B1465400 1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol CAS No. 1183096-65-2

1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol

Cat. No.: B1465400
CAS No.: 1183096-65-2
M. Wt: 240.68 g/mol
InChI Key: DCGMMWFQDDWYPZ-UHFFFAOYSA-N
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Description

  • IUPAC Name : 1-[(2-chloro-4-pyridinyl)carbonyl]piperidin-3-ol


Synthesis Analysis

CPCP can be synthesized through various methods. One notable approach is the organophotocatalyzed [1+2+3] strategy , which enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. This mild protocol exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .


Molecular Structure Analysis

The molecular structure of CPCP consists of a piperidine ring with a chloropyridine-4-carbonyl substituent at position 1. The chlorine atom and carbonyl group are essential for its reactivity and biological activity .


Chemical Reactions Analysis

CPCP can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. For example, it reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of related compounds, such as 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, have been reported, showing significant fungicidal and antiviral activities against tobacco mosaic virus. The crystal structure revealed intramolecular hydrogen bonds and intermolecular weak interactions contributing to the molecule's stability (Li et al., 2015).
  • Another study focused on the synthesis and spectroscopic characterization of [CoIII(salophen)(amine)2]ClO4 complexes, where amines included morpholine, pyrrolidine, and piperidine. The crystal structures provided insights into the complexes' hydrogen bonding and molecular interactions (Amirnasr et al., 2001).

Biological Activity

  • The synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime demonstrated broad inhibitory activities against fungi, showcasing the potential of piperidine derivatives in developing antifungal agents (Xue Si-jia, 2011).
  • A study on the compound 4-(2-Methylpiperidin-1-ylcarbonyl)pyridinium hexachloridoantimonate(V) discussed its crystal packing and stabilization through N—H⋯O hydrogen bonds, highlighting the structural intricacies of piperidine derivatives (Bo Wang, 2009).

Spectroscopic and Quantum Chemical Studies

  • Novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was synthesized, and its molecular geometry, hyperpolarizability, and vibrational analysis were carried out using DFT methods. The study provides insights into the molecule's stability, reactivity, and electronic properties (Fatma et al., 2017).

Safety and Hazards

  • Air and Moisture Stability : Unlike organoboranes, CPCP is more stable in air and moisture .

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-6-8(3-4-13-10)11(16)14-5-1-2-9(15)7-14/h3-4,6,9,15H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGMMWFQDDWYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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